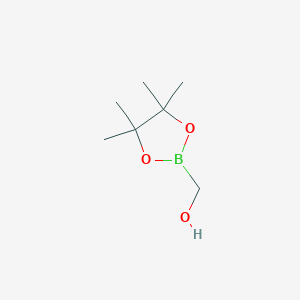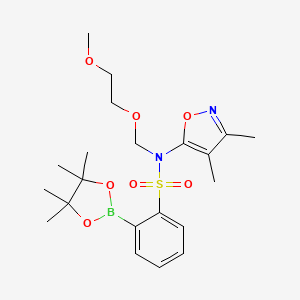
N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique combination of functional groups, including an isoxazole ring, a boronate ester, and a sulfonamide group, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Boronate Ester: The boronate ester group is often introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide group is typically formed by reacting an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the methoxyethoxy group.
Reduction: Reduction reactions can target the sulfonamide group or the isoxazole ring.
Substitution: The boronate ester group is particularly reactive in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring or the methoxyethoxy group.
Reduction: Reduced forms of the sulfonamide or isoxazole ring.
Substitution: Various aryl-substituted derivatives depending on the reactants used in the coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile building block for constructing more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions.
Biology
The sulfonamide group is known for its biological activity, making this compound a potential candidate for drug development. It could be explored for its antibacterial, antifungal, or anti-inflammatory properties.
Medicine
Given its structural features, this compound might be investigated for its potential as a therapeutic agent. The isoxazole ring and sulfonamide group are common motifs in many pharmaceuticals.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, the sulfonamide group might inhibit enzymes by mimicking the structure of natural substrates. The boronate ester could interact with biological molecules through reversible covalent bonding, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylisoxazol-5-yl)-N-methylbenzenesulfonamide: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
N-(3,4-Dimethylisoxazol-5-yl)-N-((2-hydroxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Similar structure but with a hydroxyethoxy group instead of methoxyethoxy, which could affect its solubility and reactivity.
Uniqueness
The combination of an isoxazole ring, a boronate ester, and a sulfonamide group in N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide makes it unique
Properties
Molecular Formula |
C21H31BN2O7S |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-N-(2-methoxyethoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H31BN2O7S/c1-15-16(2)23-29-19(15)24(14-28-13-12-27-7)32(25,26)18-11-9-8-10-17(18)22-30-20(3,4)21(5,6)31-22/h8-11H,12-14H2,1-7H3 |
InChI Key |
OGDDYZYSMMULRJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=C(C(=NO3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


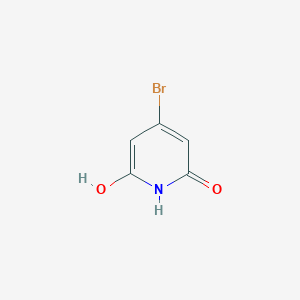

![8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13016831.png)
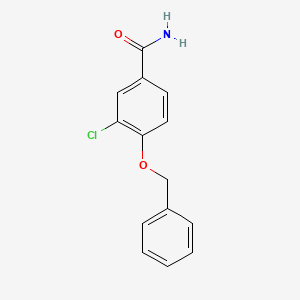
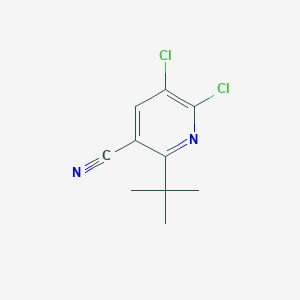
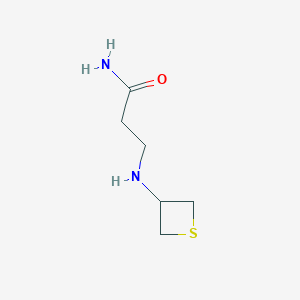
![4-Bromo-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13016849.png)
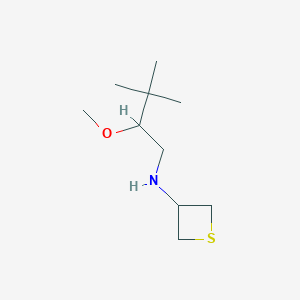
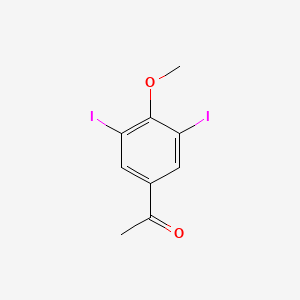
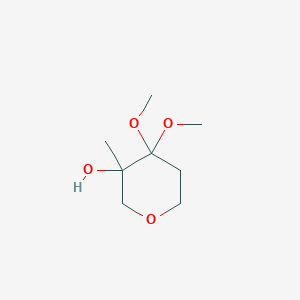
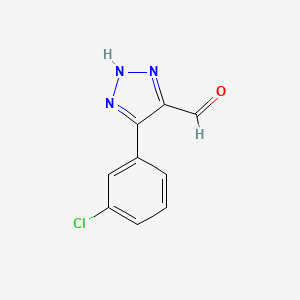
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13016879.png)
![5-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13016891.png)
